5-Fluorouracil arabinoside

概要

説明

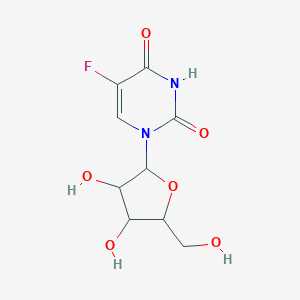

5-Fluorouracil arabinoside: is a synthetic nucleoside analog derived from 5-fluorouracil and arabinose. It is primarily used in the field of oncology due to its potent antineoplastic properties. This compound is designed to interfere with the synthesis of nucleic acids, thereby inhibiting the proliferation of cancer cells.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluorouracil arabinoside typically involves the condensation of 5-fluorouracil with arabinose. The reaction is catalyzed by an acid or base, depending on the specific conditions required. The process generally involves the protection of hydroxyl groups on arabinose, followed by the coupling reaction with 5-fluorouracil, and subsequent deprotection to yield the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to remove any impurities and by-products .

化学反応の分析

Types of Reactions: 5-Fluorouracil arabinoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions include various fluorinated metabolites and derivatives that retain the antineoplastic activity of the parent compound .

科学的研究の応用

Chemistry: In chemistry, 5-fluorouracil arabinoside is used as a model compound to study nucleoside analogs and their reactivity. It serves as a reference for developing new synthetic methodologies and understanding reaction mechanisms .

Biology: Biologically, it is used to investigate the effects of nucleoside analogs on cellular processes. It helps in studying the inhibition of DNA and RNA synthesis and the resulting cellular responses .

Medicine: Medically, this compound is employed in cancer treatment, particularly for solid tumors such as colorectal, breast, and gastric cancers. It is also used in combination therapies to enhance the efficacy of other chemotherapeutic agents .

Industry: In the pharmaceutical industry, it is used in the formulation of anticancer drugs. Its derivatives are explored for improved therapeutic profiles and reduced side effects .

作用機序

5-Fluorouracil arabinoside exerts its effects by incorporating into DNA and RNA, thereby disrupting their synthesis. It inhibits the enzyme thymidylate synthase, which is crucial for DNA replication. This inhibition leads to a deficiency in thymidine triphosphate, causing DNA damage and cell death. The compound also interferes with RNA processing and function, further contributing to its cytotoxic effects .

類似化合物との比較

Cytarabine: Another nucleoside analog used in cancer treatment.

Gemcitabine: A nucleoside analog with a similar mechanism of action.

Capecitabine: An oral prodrug of 5-fluorouracil with enhanced bioavailability

Uniqueness: 5-Fluorouracil arabinoside is unique due to its specific arabinose sugar moiety, which influences its pharmacokinetics and pharmacodynamics. This structural difference can result in distinct cellular uptake, metabolism, and therapeutic effects compared to other nucleoside analogs .

生物活性

5-Fluorouracil arabinoside (Ara-FU) is a synthetic nucleoside analog derived from 5-fluorouracil (5-FU) and arabinose. It is primarily utilized in oncology due to its potent antineoplastic properties, specifically targeting the synthesis of nucleic acids to inhibit cancer cell proliferation. This article explores the biological activity of Ara-FU, including its mechanism of action, therapeutic applications, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its incorporation into RNA and DNA, disrupting their synthesis. The compound inhibits thymidylate synthase (TS), an enzyme crucial for DNA replication, leading to a deficiency in thymidine triphosphate (dTTP) and subsequent DNA damage and cell death. Additionally, Ara-FU interferes with RNA processing and function, further enhancing its cytotoxic effects.

Key Mechanisms:

- Inhibition of Thymidylate Synthase: Prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), essential for DNA synthesis.

- Incorporation into RNA: Ara-FU metabolites can replace uridine triphosphate (UTP) in RNA, altering RNA function and processing.

- Induction of DNA Damage: The active metabolites, such as fluorodeoxyuridine triphosphate (FdUTP), can integrate into DNA, leading to replication errors and apoptosis.

Therapeutic Applications

This compound is employed in the treatment of various solid tumors, including colorectal, breast, and gastric cancers. It is often used in combination therapies to enhance the efficacy of other chemotherapeutic agents.

Notable Applications:

- Colorectal Cancer: Used as part of adjuvant therapy in combination with other agents like leucovorin.

- Breast Cancer: Effective in various regimens aimed at reducing tumor size before surgery.

- Gastric Cancer: Employed in palliative care settings to manage symptoms and improve quality of life.

Case Studies

-

Case Report on Metastatic Esophageal Cancer:

A 74-year-old male with metastatic esophageal cancer showed a significant response to 5-FU treatment, with improved general condition and no recurrence of bleeding after adjusting the dosage based on DPD deficiency assessment. The patient tolerated chemotherapy well with minimal side effects, demonstrating the importance of personalized dosing strategies in chemotherapy administration . -

Phase III Randomized Trial:

In a study comparing various chemotherapy regimens for gastric cancer, combinations including 5-FU demonstrated superior outcomes in terms of survival rates compared to other treatments. This highlights the effectiveness of Ara-FU in specific cancer types when used strategically .

Research Findings

Recent studies have expanded our understanding of Ara-FU's biological activity beyond traditional mechanisms:

- MicroRNA Modulation: Research indicates that Ara-FU influences microRNA expression profiles in colorectal cancer cells, affecting apoptotic pathways and potentially contributing to resistance mechanisms .

- Neurotoxicity Observations: Although rare, neurological complications associated with 5-FU treatment have been documented. Symptoms such as cerebellar ataxia highlight the need for monitoring during treatment .

- Antibacterial Properties: Emerging studies suggest that 5-FU may exert antibacterial effects by inducing DNA damage in bacterial cells, indicating potential repurposing opportunities for this compound .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| 5-Fluorouracil | Inhibits TS; incorporated into RNA/DNA | Broad use in various cancers |

| Cytarabine | Inhibits DNA polymerase; incorporated into DNA | Hematological malignancies |

| Gemcitabine | Inhibits DNA synthesis; incorporated into DNA | Solid tumors; particularly pancreatic cancer |

| Capecitabine | Oral prodrug of 5-FU; converted to active form in vivo | Metastatic breast cancer; colorectal cancer |

特性

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIDNBAQOFJWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859332 | |

| Record name | 5-Fluoro-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18814-21-6, 316-46-1, 131-06-6 | |

| Record name | NSC258350 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorouridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorouracil arabinoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorouridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。